2-Chloroethyl p-toluenesulfonate is an organic compound with the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.70 g/mol. It is classified as a sulfonate ester, specifically an alkyl sulfonate, and is notable for its chlorinated ethyl group attached to a p-toluenesulfonate moiety. The compound appears as a colorless to pale yellow liquid with a boiling point that is not specified in the available resources. It has various chemical properties that make it useful in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds and as a reagent in nucleophilic substitution reactions .
2-Chloroethyl p-toluenesulfonate is a hazardous compound and requires proper handling:
2-Chloroethyl p-toluenesulfonate primarily participates in nucleophilic substitution reactions due to the presence of the leaving group (the chloroethyl moiety). It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonate esters. For example:
These reactions are facilitated by the electrophilic nature of the carbon atom bonded to the chlorine atom, making it susceptible to attack by nucleophiles .
The biological activity of 2-chloroethyl p-toluenesulfonate has been investigated in various studies. It has been noted for its potential as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects or toxicity . Furthermore, its lipophilicity (Log P values ranging from 1.99 to 3.02) suggests good membrane permeability, which could influence its biological interactions .
Synthesis of 2-chloroethyl p-toluenesulfonate typically involves the reaction between p-toluenesulfonic acid and chloroethyl derivatives. Common methods include:
These methods allow for the production of 2-chloroethyl p-toluenesulfonate with high purity and yield .
2-Chloroethyl p-toluenesulfonate is utilized in various applications:
These applications leverage its reactivity and biological activity, making it valuable in both research and industrial settings .
Studies on interaction mechanisms involving 2-chloroethyl p-toluenesulfonate have focused on its inhibitory effects on cytochrome P450 enzymes. The compound's ability to alter enzyme activity can have significant implications for drug metabolism and efficacy. Additionally, its interactions with various nucleophiles have been characterized to understand its reactivity profile better.
Research indicates that while it effectively interacts with multiple biological targets, caution must be exercised due to potential toxicity associated with its use, particularly concerning metabolic pathways influenced by cytochrome P450 enzymes .
Several compounds share structural similarities with 2-chloroethyl p-toluenesulfonate. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate | 0.91 | Contains two chlorine atoms; used in similar reactions |
Ethyl 4-methylbenzenesulfonate | 0.91 | Lacks chlorination; simpler structure |
3-Chloropropyl 4-methylbenzenesulfonate | 0.89 | Contains a propyl group; different reactivity |
Ethane-1,2-diyl bis(4-methylbenzenesulfonate) | 0.89 | Bis-sulfonate structure; higher molecular weight |
Propane-1,3-diyl bis(4-methylbenzenesulfonate) | 0.87 | Similar bis-sulfonate structure; different backbone |
These compounds highlight the unique characteristics of 2-chloroethyl p-toluenesulfonate, particularly its chlorinated ethyl group which enhances its reactivity compared to non-chlorinated analogs .
Irritant